1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the CAS number 1805843-76-8. Its molecular formula is CHClFOS, and it has a molar mass of 314.77 g/mol. This compound belongs to the class of organic compounds known as thioethers and is characterized by the presence of both chlorine and trifluoromethyl groups, which contribute to its unique properties and potential applications in various fields.
This compound is classified under the category of halogenated ketones due to the presence of a carbonyl group (C=O) adjacent to a chlorine atom. It can be sourced from various chemical suppliers, including specialized chemical companies that provide raw materials for research and industrial applications . The presence of sulfur in its structure indicates that it may exhibit specific biological activities, making it of interest in pharmaceutical research.
The synthesis of 1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step reactions that may include:
Specific reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity .
The compound is likely to participate in various chemical reactions typical for halogenated ketones, including:
These reactions are significant for developing new compounds with desired properties for research and industrial applications .
The mechanism of action for this compound, particularly in biological contexts, may involve:
Understanding these mechanisms is crucial for evaluating its potential therapeutic uses .
These properties are essential for determining how the compound behaves under various conditions, influencing its applications in scientific research .
1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one has potential applications in:
Research into this compound continues to uncover its potential utility across various scientific disciplines .
The regioselective introduction of chlorine atoms into aromatic precursors represents a critical initial step in synthesizing 1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one. This halogenation establishes the reactive site for subsequent ketone installation while maintaining the integrity of the thioether functionalities. Modern synthetic approaches employ Lewis acid catalysis to achieve high positional control, particularly when chlorinating phenol derivatives bearing electron-donating methylthio groups. Zirconium tetrachloride (ZrCl₄) has emerged as a particularly effective catalyst, enabling electrophilic chlorination at the ortho position relative to hydroxyl groups with minimal formation of polyhalogenated byproducts [2].
Reaction conditions significantly impact halogenation efficiency and selectivity. Optimal protocols involve staged reagent addition under inert atmospheres, where the aromatic substrate (typically a substituted phenol) is dissolved in anhydrous dichloromethane before gradual introduction of chlorine gas or sulfonyl chloride reagents at 0-5°C. This controlled addition prevents runaway reactions and exothermic decomposition. Post-reaction quenching with aqueous sodium bicarbonate followed by organic phase separation and drying (anhydrous Na₂SO₄) yields monochlorinated intermediates crucial for downstream functionalization [2]. Catalyst screening reveals pronounced differences in performance:
Table 1: Catalyst Performance in Regioselective Chlorination
Catalyst | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
ZrCl₄ | 0-5 | 2.5 | >98 | 92 |
SnCl₂ | 0-5 | 4.0 | 85 | 78 |
CuCl₂ | 25 | 1.5 | 75 | 65 |
None | 25 | 12 | <60 | 42 |
Solvent effects profoundly influence chlorination kinetics and selectivity. Dichloromethane (DCM) and chloroform provide optimal balance between substrate solubility and catalyst activity, whereas polar aprotic solvents like dimethylformamide (DMF) accelerate undesirable side reactions. Post-reaction purification leverages fractional crystallization from ethanol/water mixtures, effectively removing catalyst residues and inorganic salts. Advanced monitoring techniques, including inline FTIR spectroscopy, enable precise endpoint detection, preventing over-chlorination and ensuring consistent batch quality essential for multi-step synthesis [2].
Construction of the dual-thioether architecture in 1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one demands carefully sequenced transformations to avoid group incompatibilities. Two predominant strategies have been developed:
Strategy 1: Sequential Thioether InstallationThis approach begins with commercially available 4-(trifluoromethylthio)phenol (CAS 461-84-7) as the foundational building block [5]. Initial methylthio introduction employs dimethyl disulfide under oxidative conditions (H₂O₂/AcOH) to yield the unsymmetrical methyl(trifluoromethylthio)-substituted phenol. Subsequent regioselective chlorination (Section 1.1) provides the 2-chloro-4-(methylthio)-5-(trifluoromethylthio)benzene intermediate. Friedel-Crafts acylation then installs the propan-2-one moiety using chloroacetyl chloride and aluminum trichloride in dichloroethane at 40°C, achieving 85-90% conversion with precise stoichiometric control to prevent diacylation .
Strategy 2: Pre-Functionalized Ketone AlkylationAlternatively, the propanone chain is attached early in the synthesis. 1-(4-Hydroxyphenyl)propan-2-one undergoes stepwise thioetherification, first with methylsulfenyl chloride (generated in situ from methanethiol and chlorine) in pyridine/THF at -20°C, selectively yielding the methylthio derivative. Subsequent trifluoromethylthio installation employs silver trifluoromethanethiolate (AgSCF₃) under copper(I) catalysis in acetonitrile at 60°C. The phenolic hydroxyl group is then activated as a triflate, enabling palladium-catalyzed carbonylative chlorination to install the terminal chlorine .
Thioether stability considerations mandate strict control over oxidation states during synthesis. The methylthio group exhibits susceptibility toward over-oxidation to sulfone during transformations involving peroxides or high-valent metals. Mitigation strategies include:
Table 2: Thioether Functionalization Tolerance Under Synthetic Conditions
Functional Group | Friedel-Crafts Stability | Oxidation Risk | Halogenation Stability | Recommended Protection |
---|---|---|---|---|
Methylthio (SMe) | Moderate | High | High | None |
Trifluoromethylthio (SCF₃) | High | Low | High | None |
Phenolic OH | Low | Low | Low | tert-Butyldimethylsilyl |
Ketone | High | Moderate | Moderate | Ethylene ketal |
Oxidative diversification of the methylthio group offers post-synthetic modification opportunities. Controlled oxidation using hydrogen peroxide in acetic acid selectively generates the sulfoxide, whereas excess oxidant (e.g., KMnO₄) yields the sulfone. These oxidized derivatives significantly alter the compound's electronic properties and polarity, expanding its utility as a building block for pharmaceutical discovery .
Transitioning from batch to continuous manufacturing addresses key challenges in scaling up 1-Chloro-1-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one synthesis, particularly concerning exothermicity control and impurity profiling. Microreactor technology enables precise management of reaction parameters (temperature, residence time, mixing efficiency) during critical steps like Friedel-Crafts acylation and low-temperature chlorination [2].
Integrated systems employ telescoped flow sequences where the output stream from the chlorination module directly feeds into the acylation reactor, minimizing intermediate isolation and significantly reducing processing time. Key technological advantages include:
Table 3: Batch vs. Continuous Flow Process Metrics for Key Steps
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Chlorination Duration | 4.5 h | 8.5 min | 32x |
Acylation Temperature | 40°C | 120°C | - |
Throughput | 2 kg/day | 15 kg/day | 7.5x |
Impurity Levels | 5-7% | 0.8-1.2% | 5x reduction |
Solvent Consumption | 15 L/kg | 4.2 L/kg | 3.6x reduction |
Solvent selection critically impacts flow process viability. Dichloromethane (DCM) offers excellent substrate solubility and low viscosity, facilitating pumping and in-line separation. However, environmental and regulatory pressures drive adoption of alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), which demonstrates comparable yields (91% vs. 93% in DCM) while enabling bio-based sourcing and easier recycling. Process intensification further incorporates membrane-based separations for continuous product isolation, replacing traditional batch distillation and reducing thermal stress on the thermolabile product [1] .
Residence time optimization represents another flow advantage. Kinetic studies reveal the chlorination intermediate undergoes rapid decomposition if held above 40°C for >30 minutes. Flow systems precisely control residence time to 6.5 ± 0.2 minutes at 35°C, suppressing degradation pathways and consistently delivering products with >99.5% purity by HPLC. This level of control directly translates to downstream benefits in pharmaceutical synthesis where stringent impurity thresholds (typically <0.1% for any single impurity) govern intermediate acceptability [1].
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7